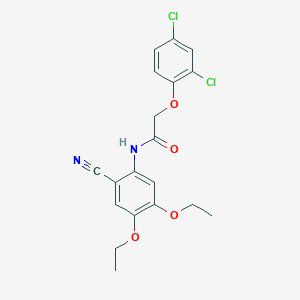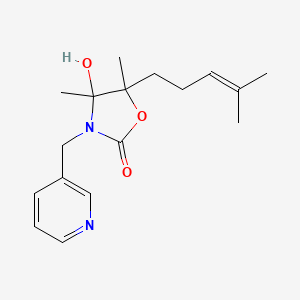
N-(2-cyano-4,5-diethoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide
Descripción general
Descripción
N-(2-cyano-4,5-diethoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide, commonly known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a metabolic master regulator that plays a crucial role in maintaining cellular energy homeostasis. A-769662 has gained significant attention in the scientific community due to its potential therapeutic applications in various metabolic disorders.
Mecanismo De Acción
A-769662 activates N-(2-cyano-4,5-diethoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide by binding to the regulatory γ-subunit of the enzyme and inducing a conformational change that leads to increased phosphorylation of the catalytic α-subunit. This results in the activation of downstream signaling pathways that regulate cellular energy metabolism, including glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects
A-769662 has been shown to have several biochemical and physiological effects in various cell types and animal models. It increases glucose uptake and glucose transporter expression in skeletal muscle cells and adipocytes. It also induces lipolysis and reduces lipid accumulation in adipocytes. In addition, A-769662 has been shown to increase mitochondrial biogenesis and oxygen consumption in skeletal muscle cells. In cancer cells, A-769662 has been shown to inhibit cell proliferation and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
A-769662 has several advantages for lab experiments. It is a potent and selective activator of N-(2-cyano-4,5-diethoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide, making it a useful tool for studying the role of N-(2-cyano-4,5-diethoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide in cellular energy metabolism. It is also cell-permeable and has a relatively long half-life, allowing for sustained activation of N-(2-cyano-4,5-diethoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide. However, A-769662 has some limitations as well. It has low aqueous solubility, which can make it difficult to prepare solutions for in vitro experiments. In addition, A-769662 has been shown to have off-target effects on other enzymes, such as protein kinase A and protein kinase C.
Direcciones Futuras
There are several future directions for research on A-769662. One area of interest is the potential therapeutic applications of A-769662 in metabolic disorders, such as diabetes and obesity. Further studies are needed to determine the efficacy and safety of A-769662 in animal models and humans. Another area of interest is the molecular mechanisms underlying the effects of A-769662 on cellular energy metabolism. Future studies could investigate the downstream signaling pathways activated by N-(2-cyano-4,5-diethoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide in response to A-769662. Finally, there is a need for the development of more potent and selective activators of N-(2-cyano-4,5-diethoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide, which could have even greater therapeutic potential than A-769662.
Aplicaciones Científicas De Investigación
A-769662 has been extensively studied for its potential therapeutic applications in various metabolic disorders, such as diabetes, obesity, and cancer. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells and adipocytes, leading to improved glycemic control. A-769662 also induces lipolysis and reduces lipid accumulation in adipocytes. In cancer cells, A-769662 has been shown to inhibit cell proliferation and induce apoptosis.
Propiedades
IUPAC Name |
N-(2-cyano-4,5-diethoxyphenyl)-2-(2,4-dichlorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18Cl2N2O4/c1-3-25-17-7-12(10-22)15(9-18(17)26-4-2)23-19(24)11-27-16-6-5-13(20)8-14(16)21/h5-9H,3-4,11H2,1-2H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCDWKOBXZGOBAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C#N)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18Cl2N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(4-methoxyphenyl)-2-[2-(2-thienyl)-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl]ethanone](/img/structure/B3480016.png)
![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B3480019.png)
![N-(2,5-dimethoxyphenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3480026.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B3480033.png)
![N-(4-ethoxyphenyl)-2-{[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B3480035.png)
![{4-oxo-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B3480036.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-5-bromonicotinamide](/img/structure/B3480042.png)
![methyl 4-[({[(5-bromo-3-pyridinyl)carbonyl]amino}carbonothioyl)amino]benzoate](/img/structure/B3480055.png)
![N-({[2-(4-methoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)-2-phenylacetamide](/img/structure/B3480061.png)

![N-(2,6-dimethylindolo[1,2-c]quinazolin-12-yl)-2-phenylacetamide](/img/structure/B3480082.png)
![ethyl 4-bromo-6,7-dimethyl-2-oxo-1,6-dihydro-2H-[1,3]oxazolo[4,5-e]indole-8-carboxylate](/img/structure/B3480089.png)

![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B3480123.png)